molecular formula C34H66O4 B8058595 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid

10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid

Cat. No.: B8058595
M. Wt: 542.9 g/mol
InChI Key: UVHRDGWHIDFWID-CGRMNBRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is a synthetic compound that belongs to the family of branched fatty acid esters of hydroxy fatty acids. This compound is characterized by the presence of isotopically labeled carbon atoms, which makes it useful in various scientific research applications, particularly in the field of lipid biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid involves the esterification of palmitic acid with 10-hydroxy stearic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid may involve the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity of the final product. The use of isotopically labeled starting materials is crucial for the production of this compound, and these materials are often sourced from specialized suppliers.

Chemical Reactions Analysis

Types of Reactions

10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid has several scientific research applications, including:

    Lipid Biochemistry: It is used as an internal standard for the quantification of similar compounds in mass spectrometry.

    Metabolic Studies: The compound is studied for its role in glucose tolerance and insulin secretion.

    Anti-inflammatory Research: It has potential anti-inflammatory effects and is used in studies related to metabolic syndrome and inflammation.

Mechanism of Action

The mechanism of action of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid involves its interaction with specific molecular targets and pathways. It is believed to improve glucose tolerance and stimulate insulin secretion by modulating lipid metabolism pathways. The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is unique due to its isotopically labeled carbon atoms, which enhance its utility in research applications. Similar compounds include:

    9-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid: Another member of the branched fatty acid esters of hydroxy fatty acids family, used in similar research applications.

    Palmitic acid esters: These compounds share structural similarities but lack isotopic labeling, making them less suitable for certain analytical techniques.

By comparing these compounds, researchers can better understand the unique properties and applications of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid in scientific studies.

Properties

IUPAC Name

10-(1,2,3,4-13C4)hexadecanoyloxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-CGRMNBRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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